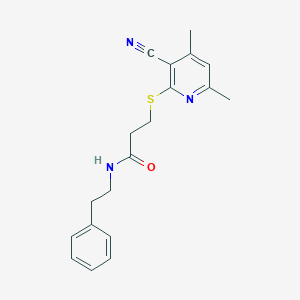
3-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-N-phenethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-N-phenethylpropanamide is a synthetic organic compound characterized by a pyridine ring substituted with cyano and methyl groups, a thioether linkage, and a phenethylpropanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-N-phenethylpropanamide typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step involves the condensation of malononitrile with acetylacetone in the presence of a base such as triethylamine to form 3-cyano-4,6-dimethyl-2-pyridone.
Thioether Formation: The pyridone intermediate is then reacted with a thiol, such as phenylthiol, under basic conditions to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the positions ortho to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated pyridine derivatives.
科学研究应用
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it useful in the development of new materials and catalysts.
Biology
Biologically, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research into its biological activity is ongoing, with studies focusing on its interaction with various biological targets.
Medicine
In medicine, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of agrochemicals.
作用机制
The mechanism of action of 3-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-N-phenethylpropanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The cyano group could participate in hydrogen bonding or electrostatic interactions, while the thioether and amide groups could enhance binding affinity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
3-cyano-4,6-dimethyl-2-pyridone: Shares the pyridine core but lacks the thioether and amide functionalities.
N-phenethylpropanamide: Contains the amide and phenethyl groups but lacks the pyridine and thioether components.
Thioether derivatives of pyridine: Similar in having a thioether linkage but may differ in the substituents on the pyridine ring.
Uniqueness
The uniqueness of 3-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-N-phenethylpropanamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in various fields, making it a versatile compound for research and industrial use.
属性
IUPAC Name |
3-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-14-12-15(2)22-19(17(14)13-20)24-11-9-18(23)21-10-8-16-6-4-3-5-7-16/h3-7,12H,8-11H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDZRKUOOHYEQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCCC(=O)NCCC2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methyl-1-((4'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)piperidine](/img/structure/B492569.png)
![1-[4-(4-Methylphenyl)phenyl]sulfonylazepane](/img/structure/B492571.png)
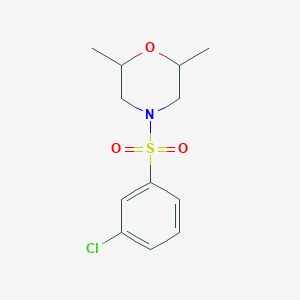
![4'-[(3,5-Dimethyl-1-piperidinyl)sulfonyl][1,1'-biphenyl]-4-yl methyl ether](/img/structure/B492574.png)
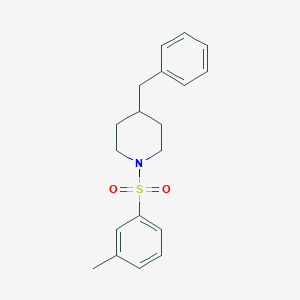
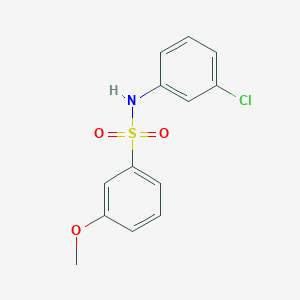
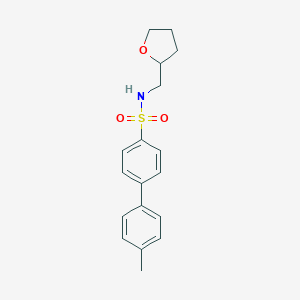
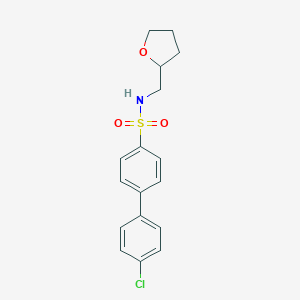
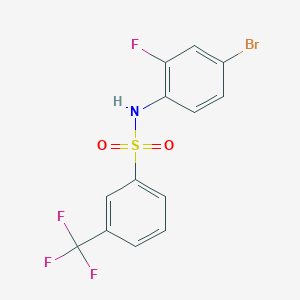

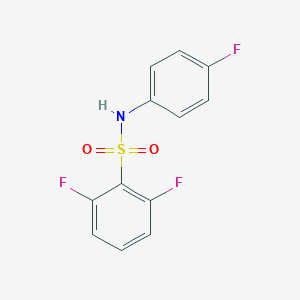
![4'-chloro-N-(4-fluorophenyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B492587.png)
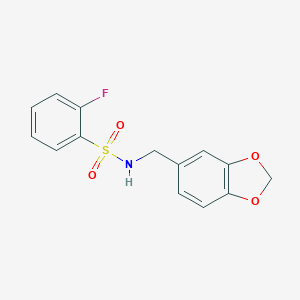
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B492591.png)
